2-Chloro-5-methylbenzaldehyde

Übersicht

Beschreibung

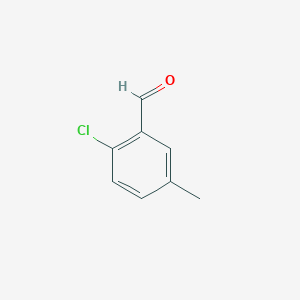

2-Chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Vorbereitungsmethoden

2-Chloro-5-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of 5-methylbenzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial production methods may involve more efficient and scalable processes, such as catalytic chlorination, which can be optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product .

Analyse Chemischer Reaktionen

2-Chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-chloro-5-methylbenzoic acid. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-chloro-5-methylbenzyl alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom and the aldehyde group. This makes it susceptible to nucleophilic attack, facilitating various substitution and addition reactions .

In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the context of its use in research or therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-methylbenzaldehyde can be compared with other similar compounds, such as:

5-Chloro-2-methylbenzaldehyde: This isomer has the chlorine and methyl groups in different positions on the benzene ring, leading to different chemical properties and reactivity.

2-Chloro-4-methylbenzaldehyde: Another isomer with a different substitution pattern, which can affect its behavior in chemical reactions.

2-Bromo-5-methylbenzaldehyde: Similar to this compound but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Biologische Aktivität

2-Chloro-5-methylbenzaldehyde (C8H7ClO), a chlorinated aromatic aldehyde, has garnered attention in various fields due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H7ClO

- Molecular Weight : 154.59 g/mol

- CAS Number : 14966-09-7

The compound's structure features a chlorine atom and a methyl group attached to a benzaldehyde moiety, influencing its reactivity and biological interactions.

This compound interacts with various enzymes and proteins, playing roles as both substrates and inhibitors in biochemical pathways. Notably, it may inhibit aldehyde dehydrogenase, affecting aldehyde oxidation processes. This interaction can lead to covalent modifications of enzyme active sites, resulting in altered enzymatic activity.

| Property | Description |

|---|---|

| Enzyme Interactions | Substrate or inhibitor of aldehyde dehydrogenase |

| Binding Mechanism | Potential formation of covalent bonds with enzyme active sites |

| Metabolic Pathways | Involvement in cytochrome P450-mediated oxidation |

Cellular Effects

In cellular contexts, this compound influences signaling pathways and gene expression. Its effects on oxidative stress responses can lead to alterations in reactive oxygen species (ROS) levels within cells. Additionally, it modifies the activity of key metabolic enzymes, impacting overall cellular metabolism.

Case Study: Oxidative Stress Response

A study demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent changes in ROS levels in cultured human cells. At lower concentrations, the compound exhibited protective effects against oxidative stress; however, at higher concentrations, it induced cytotoxicity.

Molecular Mechanisms

The compound exerts its biological effects through multiple mechanisms:

- Protein Binding : It can bind to specific proteins or nucleic acids, altering their function.

- Gene Expression Modulation : Interaction with transcription factors leads to changes in gene expression profiles.

- Enzyme Inhibition : Inhibition of kinases involved in cell signaling pathways has been observed.

Table 2: Molecular Mechanisms

| Mechanism | Description |

|---|---|

| Protein Binding | Alters protein structure and function |

| Gene Expression Modulation | Changes expression of genes related to metabolism and stress response |

| Enzyme Inhibition | Affects signaling pathways by inhibiting kinase activity |

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic pathways.

- High Doses : Can lead to toxicity and cellular damage.

A threshold effect has been noted where specific dosage levels trigger significant biological responses.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within cells. Its localization can impact its biological activity; for instance, accumulation in mitochondria may affect energy production processes.

Research Applications

Due to its diverse biological activities, this compound is utilized across various scientific domains:

Eigenschaften

IUPAC Name |

2-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCLRALWLMDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-09-7 | |

| Record name | 2-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.